4-Aminobenzophenone
Overview
Description
4-Aminobenzophenone is associated with 4-benzoylpyridine and it is used as a frequency doubler for semiconductor lasers. It is used in the preparation of 1-[4-[N,N-bis(trimethylsilyl)amino]phenyl]-1-phenylethylene. It is used as a precursor to prepare 1,2,3-triazoles, pyrimidotriazoles, benzothiazole and pyrimidinone derivatives .
Synthesis Analysis
Single crystals of 4-aminobenzophenonium picrate (4ABPP) were grown by slow evaporation of a mixed solvent system methanol-acetone (1:1,v/v) containing equimolar quantities of picric acid and 4-aminobenzophenone. The proton and carbon signals are confirmed by nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
4-Aminobenzophenone is used in various chemical reactions. For instance, it is used in the preparation of 1-[4-[N,N-bis(trimethylsilyl)amino]phenyl]-1-phenylethylene . It is also used as a precursor to prepare 1,2,3-triazoles, pyrimidotriazoles, benzothiazole and pyrimidinone derivatives .
Physical And Chemical Properties Analysis
The molecular weight of 4-Aminobenzophenone is 197.23 g/mol. It has a density of 1.0957 (rough estimate), a melting point of 121-124 °C (lit.), and a boiling point of 246 °C (12.7517 mmHg). It is soluble in cold water, alcohol, and ether .
Scientific Research Applications
Nonlinear Optical (NLO) Properties
4-Aminobenzophenone has been extensively studied for its nonlinear optical properties, which are critical for various applications such as optical switching and frequency doubling. Research by Marelli et al. (2011) on the high-pressure modification of 4-aminobenzophenone revealed significant conformational rearrangement under pressure, influencing its NLO capabilities. This study indicates the potential for optimizing 4-aminobenzophenone's structural properties for enhanced NLO performance (Marelli et al., 2011).
Crystal Growth and Characterization
The growth of 4-aminobenzophenone crystals has been a subject of research due to its potential application in creating blue and green lasers. Prabhakaran et al. (2014) investigated the bulk growth and structural characterization of 4-aminobenzophenone single crystals grown from the vertical Bridgman technique. Their findings contribute to understanding the growth mechanism and the quality of the crystals, which is crucial for their application in laser technology (Prabhakaran et al., 2014).
Anti-inflammatory Activity
A series of 4-aminobenzophenones have been synthesized and evaluated for their anti-inflammatory activity. Ottosen et al. (2003) discovered that certain derivatives exhibit potent inhibition of proinflammatory cytokines, highlighting the therapeutic potential of 4-aminobenzophenone derivatives in inflammation management (Ottosen et al., 2003).
Optical and Thermal Properties
The effect of solvents on the growth and properties of 4-aminobenzophenone crystals has been studied by Natarajan et al. (2015), showing that solvent choice significantly impacts the inclusion, optical transparency, and thermal behavior of the crystals. This research is valuable for optimizing the crystal growth process to achieve high-quality materials for optical applications (Natarajan et al., 2015).
Supramolecular Chemistry
Rajendiran and Sankaranarayanan (2015) explored the nanoscale self-assembly of 4-aminobenzophenone with cyclodextrins, demonstrating the formation of nanovesicles and nanorods through non-covalent interactions. This work opens avenues for the use of 4-aminobenzophenone in the design of nanoscale devices and materials (Rajendiran & Sankaranarayanan, 2015).
Safety And Hazards
4-Aminobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
(4-aminophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKHNGHPZZZJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061557 | |
Record name | Methanone, (4-aminophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzophenone | |
CAS RN |
1137-41-3 | |
Record name | 4-Aminobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Aminobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7665 | |
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Record name | Methanone, (4-aminophenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (4-aminophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINOBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH7LQN5JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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